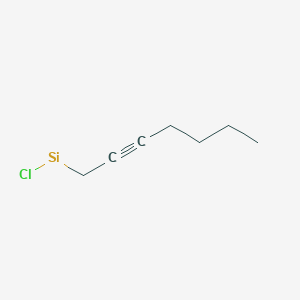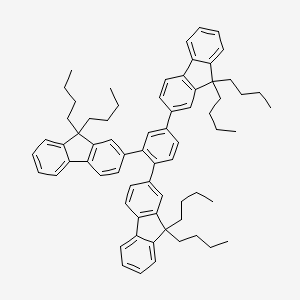
2,2',2''-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) is a complex organic compound characterized by its unique structure, which includes three fluorene units attached to a benzene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) typically involves the following steps:
Formation of the Benzene Core: The benzene core is synthesized through a series of reactions involving aromatic substitution and coupling reactions.
Attachment of Fluorene Units: The fluorene units are attached to the benzene core using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Introduction of Butyl Groups: The butyl groups are introduced through alkylation reactions, which enhance the solubility and processability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted fluorene compounds, which can be further utilized in various applications .
Scientific Research Applications
2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Materials Science: It is employed in the synthesis of advanced materials with unique optical and electronic properties.
Biological Research: The compound’s fluorescence properties make it useful in bioimaging and biosensing applications.
Industrial Applications: It is used in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) involves its interaction with light and other molecules. The compound’s unique structure allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyl)tris(9,9-dibutyl-9H-fluorene): Similar structure but different substitution pattern on the benzene core.
2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-diphenyl-9H-fluorene): Similar structure with phenyl groups instead of butyl groups.
Uniqueness
2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) is unique due to its specific substitution pattern and the presence of butyl groups, which enhance its solubility and processability. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
CAS No. |
797057-59-1 |
|---|---|
Molecular Formula |
C69H78 |
Molecular Weight |
907.4 g/mol |
IUPAC Name |
2-[2,5-bis(9,9-dibutylfluoren-2-yl)phenyl]-9,9-dibutylfluorene |
InChI |
InChI=1S/C69H78/c1-7-13-39-67(40-14-8-2)61-28-22-19-25-54(61)57-36-32-50(46-64(57)67)49-31-35-53(51-33-37-58-55-26-20-23-29-62(55)68(41-15-9-3,42-16-10-4)65(58)47-51)60(45-49)52-34-38-59-56-27-21-24-30-63(56)69(43-17-11-5,44-18-12-6)66(59)48-52/h19-38,45-48H,7-18,39-44H2,1-6H3 |
InChI Key |
AFORANNITHCVNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(CCCC)CCCC)C8=CC9=C(C=C8)C1=CC=CC=C1C9(CCCC)CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


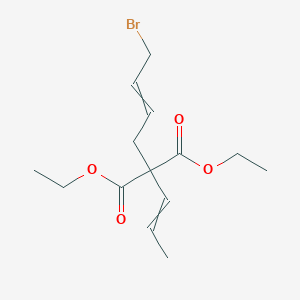
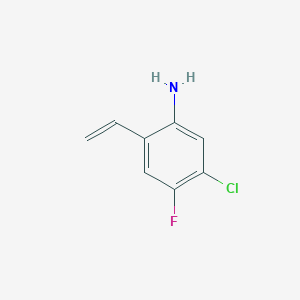


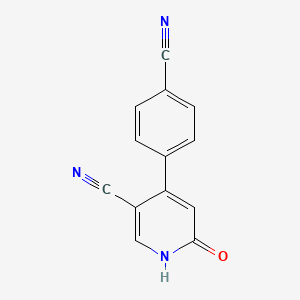
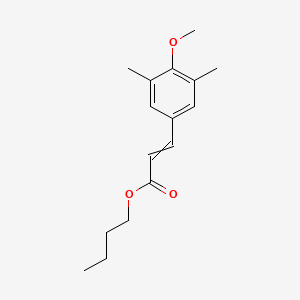
![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
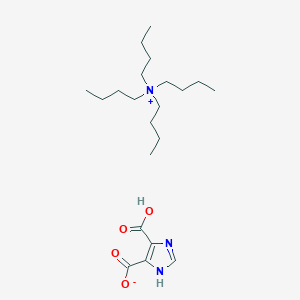
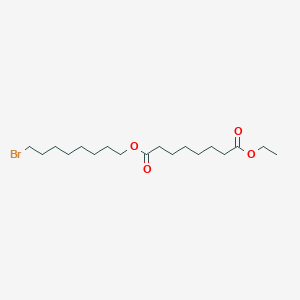
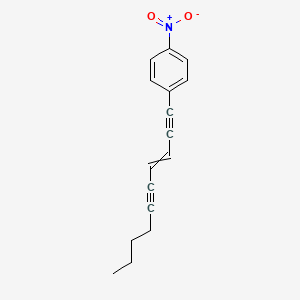
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
